Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate
Brand Name: Vulcanchem
CAS No.: 65086-89-7
VCID: VC18462272
InChI: InChI=1S/C41H34N4O5/c46-39(42-33-19-11-29(12-20-33)27-31-15-23-35(24-16-31)44-40(47)49-37-7-3-1-4-8-37)43-34-21-13-30(14-22-34)28-32-17-25-36(26-18-32)45-41(48)50-38-9-5-2-6-10-38/h1-26H,27-28H2,(H,44,47)(H,45,48)(H2,42,43,46)
SMILES:
Molecular Formula: C41H34N4O5
Molecular Weight: 662.7 g/mol

Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate

CAS No.: 65086-89-7

Cat. No.: VC18462272

Molecular Formula: C41H34N4O5

Molecular Weight: 662.7 g/mol

* For research use only. Not for human or veterinary use.

Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate - 65086-89-7

Specification

CAS No. 65086-89-7
Molecular Formula C41H34N4O5
Molecular Weight 662.7 g/mol
IUPAC Name phenyl N-[4-[[4-[[4-[[4-(phenoxycarbonylamino)phenyl]methyl]phenyl]carbamoylamino]phenyl]methyl]phenyl]carbamate
Standard InChI InChI=1S/C41H34N4O5/c46-39(42-33-19-11-29(12-20-33)27-31-15-23-35(24-16-31)44-40(47)49-37-7-3-1-4-8-37)43-34-21-13-30(14-22-34)28-32-17-25-36(26-18-32)45-41(48)50-38-9-5-2-6-10-38/h1-26H,27-28H2,(H,44,47)(H,45,48)(H2,42,43,46)
Standard InChI Key BYBZVHGGXGVFIZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)OC6=CC=CC=C6

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate is a symmetrical molecule comprising two phenyl carbamate groups linked through a central carbonylbis(imino-phenylene-methylene) scaffold. The IUPAC name—phenyl N-[4-[[4-[[4-[[4-(phenoxycarbonylamino)phenyl]methyl]phenyl]carbamoylamino]phenyl]methyl]phenyl]carbamate—encapsulates its topology, emphasizing the repetitive phenylenemethylene and carbamoyl motifs .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.65086-89-7
Molecular FormulaC41H34N4O5\text{C}_{41}\text{H}_{34}\text{N}_{4}\text{O}_{5}
Molecular Weight662.7 g/mol
Regulatory Status (Canada)Non-domestic Substances List

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit protocols for synthesizing Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate remain proprietary, its structure suggests a multi-step route involving:

  • Condensation: Coupling of phenylenediamine derivatives with carbonyl precursors to form the bis-urea core.

  • Esterification: Reaction with phenyl chloroformate to install the terminal carbamate groups.
    Analogous compounds, such as the P2Y(11) receptor agonist NF546, employ similar strategies using sulfonic/phosphonic acid derivatives and controlled stoichiometry to achieve selectivity .

Purification and Yield Optimization

Industrial-scale production would likely necessitate chromatographic purification (e.g., silica gel or HPLC) to isolate the target compound from oligomeric byproducts. Solvent selection—potentially dimethylformamide (DMF) or tetrahydrofuran (THF)—would critical for maximizing yield.

Challenges and Future Directions

Knowledge Gaps

Critical gaps exist in:

  • Synthetic Methodology: Publicly accessible protocols for large-scale production.

  • Biological Activity: Screening for receptor affinity or enzymatic interactions.

  • Ecotoxicology: Degradation pathways and bioaccumulation potential.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the phenylenemethylene spacer length to tune physicochemical properties.

  • Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications.

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